![molecular formula C10H5Cl2NO2 B1628293 6,7-Dichloroquinoline-3-carboxylic acid CAS No. 948294-42-6](/img/structure/B1628293.png)
6,7-Dichloroquinoline-3-carboxylic acid
Overview
Description
6,7-Dichloroquinoline-3-carboxylic acid is a chemical compound with the CAS Number: 948294-42-6 . It has a molecular weight of 242.06 and a molecular formula of C10H5Cl2NO2 .
Molecular Structure Analysis
The InChI code for 6,7-Dichloroquinoline-3-carboxylic acid is 1S/C10H5Cl2NO2/c11-7-2-5-1-6 (10 (14)15)4-13-9 (5)3-8 (7)12/h1-4H, (H,14,15) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
6,7-Dichloroquinoline-3-carboxylic acid is a solid substance . It has a melting point of over 280°C .Scientific Research Applications
Organic Synthesis
6,7-Dichloroquinoline-3-carboxylic acid can act as an organic substrate in organic synthesis . It can be involved in various important reactions such as substitution, addiction, condensation, polymerizations, and copolymerization .
Nanotechnology
In the field of nanotechnology, carboxylic acids like 6,7-Dichloroquinoline-3-carboxylic acid can be used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures .
Polymers
Carboxylic acids present applications in the area of polymers such as monomers, additives, catalysts, etc . 6,7-Dichloroquinoline-3-carboxylic acid, being a carboxylic acid, can potentially be used in these applications.
Pharmaceutical Intermediate
6,7-Dichloroquinoline-3-carboxylic acid can be used as a pharmaceutical intermediate . This means it can be used in the synthesis of various pharmaceutical drugs.
Green Chemistry
6,7-Dichloroquinoline-3-carboxylic acid can be used in “green reactions” which are considered environmentally friendly . These reactions typically have high yields and produce less waste compared to traditional chemical reactions.
Surface Modification
As mentioned in the nanotechnology application, 6,7-Dichloroquinoline-3-carboxylic acid can be used for surface modification of nanoparticles . This can improve the properties of the nanoparticles, making them more suitable for various applications.
properties
IUPAC Name |
6,7-dichloroquinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2NO2/c11-7-2-5-1-6(10(14)15)4-13-9(5)3-8(7)12/h1-4H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVIQAMKOZUQRKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C(=CC2=NC=C1C(=O)O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30589116 | |
Record name | 6,7-Dichloroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30589116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
948294-42-6 | |
Record name | 6,7-Dichloroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30589116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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